
Pyridin-2-yl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl 2-chloropyridine-3-carboxylate is a heterocyclic compound that contains two pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and chloropyridine moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyridine rings can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
Pyridin-2-yl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the construction of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyridin-2-yl 2-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to the modulation of their activity. The presence of the pyridine and chloropyridine moieties allows for specific interactions with these targets, which can result in therapeutic effects.
Comparison with Similar Compounds
Pyridin-2-yl 2-chloropyridine-3-carboxylate can be compared with other similar compounds such as:
Pyridine-2-carboxylic acid: Lacks the chloropyridine moiety, making it less versatile in terms of chemical reactivity.
2-Chloropyridine-3-carboxylic acid: Lacks the pyridin-2-yl group, limiting its applications in the synthesis of more complex molecules.
Pyridin-2-yl 3-chloropyridine-4-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The unique combination of the pyridine and chloropyridine moieties in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
921599-93-1 |
|---|---|
Molecular Formula |
C11H7ClN2O2 |
Molecular Weight |
234.64 g/mol |
IUPAC Name |
pyridin-2-yl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H |
InChI Key |
VQGBIYNVYLHRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
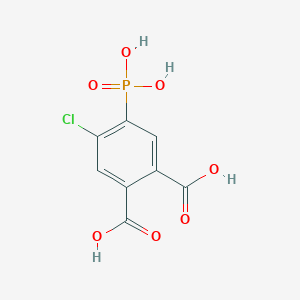
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
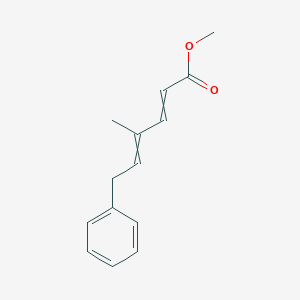
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)
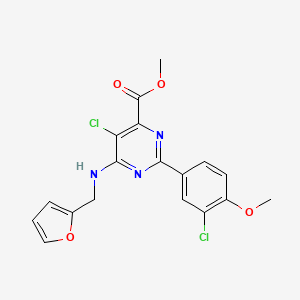

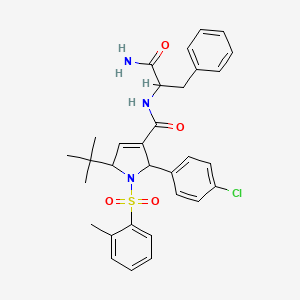
![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)

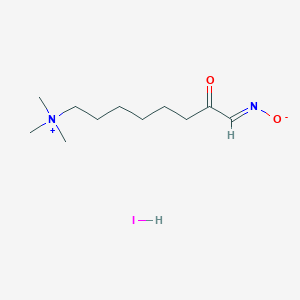
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)
